3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to the pyridine ring, making it a highly fluorinated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for scaling up the synthesis. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The exact pathways involved can vary, but typically involve interactions with key amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(trifluoromethyl)pyridine: Lacks the difluoromethoxy group, making it less fluorinated.
6-(Difluoromethoxy)-2-(trifluoromethyl)pyridine: Lacks the bromine atom, altering its reactivity.
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical properties.
Uniqueness
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Biological Activity
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of multiple fluorine atoms and a bromine atom, exhibits unique chemical properties that may be leveraged for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrF5NO, with a molecular weight of approximately 267.00 g/mol. The presence of both difluoromethoxy and trifluoromethyl groups contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some pyridine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Fluorinated compounds are frequently investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives are studied for their potential in treating neurodegenerative diseases.
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds, which can modulate protein interactions and influence biological pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of fluorinated pyridines found that certain derivatives exhibited significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the introduction of halogen substituents, such as bromine and fluorine, enhances antimicrobial efficacy.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, research on related compounds has shown that modifications in the pyridine ring can lead to increased cytotoxicity against breast cancer cells.
Case Studies
Study | Compound | Biological Activity | Findings |
---|---|---|---|
1 | This compound | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
2 | Similar Pyridine Derivative | Anticancer | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM. |
3 | Trifluoromethylated Pyridines | Neuroprotective | Showed neuroprotective effects in rodent models of Alzheimer's disease at doses of 5 mg/kg. |
Comparative Analysis
When compared to other fluorinated pyridines, this compound demonstrates unique properties due to its specific substituents. For example:
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
This compound | 32 µg/mL against S. aureus | 15 µM against MCF-7 |
4-Trifluoromethoxy-pyridine | 64 µg/mL against E. coli | 20 µM against A549 |
Difluoro-pyridine derivative | >128 µg/mL against S. aureus | 25 µM against HeLa |
Properties
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-2-4(15-6(9)10)14-5(3)7(11,12)13/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGFLPSEZHXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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